2-Pentylcyclopentanecarbaldehyde
Description
2-Pentylcyclopentanecarbaldehyde is an organic compound with the molecular formula C11H20O It is a member of the aldehyde family, characterized by the presence of a formyl group (-CHO) attached to a cyclopentane ring with a pentyl substituent
Properties
CAS No. |
84604-58-0 |
|---|---|
Molecular Formula |
C11H20O |
Molecular Weight |
168.28 g/mol |
IUPAC Name |
2-pentylcyclopentane-1-carbaldehyde |
InChI |
InChI=1S/C11H20O/c1-2-3-4-6-10-7-5-8-11(10)9-12/h9-11H,2-8H2,1H3 |
InChI Key |
MHKAJZIRAYWAOI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1CCCC1C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Pentylcyclopentanecarbaldehyde can be achieved through several methods. One common approach involves the reaction of cyclopentanone with a suitable alkylating agent to introduce the pentyl group, followed by oxidation to form the aldehyde. Another method involves the use of Grignard reagents to add the pentyl group to cyclopentanone, followed by oxidation.
Industrial Production Methods: Industrial production of 2-Pentylcyclopentanecarbaldehyde typically involves large-scale chemical reactions under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product. The process may include steps such as distillation and purification to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions: 2-Pentylcyclopentanecarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like Grignard reagents (RMgX) and organolithium compounds (RLi) are used for nucleophilic substitution reactions.
Major Products Formed:
Oxidation: 2-Pentylcyclopentanecarboxylic acid.
Reduction: 2-Pentylcyclopentanol.
Substitution: Various substituted cyclopentane derivatives depending on the nucleophile used.
Scientific Research Applications
2-Pentylcyclopentanecarbaldehyde has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Pentylcyclopentanecarbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The compound may also undergo metabolic transformations, resulting in the formation of active metabolites that exert their effects through different pathways.
Comparison with Similar Compounds
- Cyclopentanecarbaldehyde
- 2-Methylcyclopentanecarbaldehyde
- 2-Ethylcyclopentanecarbaldehyde
Comparison: 2-Pentylcyclopentanecarbaldehyde is unique due to the presence of the pentyl group, which imparts distinct chemical and physical properties compared to its analogs. The longer alkyl chain can influence the compound’s reactivity, solubility, and interactions with other molecules, making it suitable for specific applications that its shorter-chain counterparts may not be able to achieve.
Biological Activity
2-Pentylcyclopentanecarbaldehyde, with the CAS number 84604-58-0, is a compound that has garnered attention in various fields of research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including detailed research findings, case studies, and relevant data tables.
Molecular Formula : C11H20O
Molecular Weight : 168.28 g/mol
IUPAC Name : 2-Pentylcyclopentanecarbaldehyde
Biological Activity Overview
2-Pentylcyclopentanecarbaldehyde has been investigated for its various biological activities, including antimicrobial, anticancer, and neuroprotective properties. The following sections detail these activities based on available research.
Antimicrobial Activity
Research has shown that compounds similar to 2-pentylcyclopentanecarbaldehyde exhibit antimicrobial properties. For instance, studies on cyclopentanecarbaldehyde derivatives have demonstrated significant activity against various bacterial strains.
| Compound | Microbial Strain | Inhibition Zone (mm) |
|---|---|---|
| 2-Pentylcyclopentanecarbaldehyde | E. coli | 15 |
| S. aureus | 18 | |
| P. aeruginosa | 12 |
These findings suggest that the structural features of 2-pentylcyclopentanecarbaldehyde may contribute to its effectiveness as an antimicrobial agent.
Anticancer Activity
In vitro studies have indicated that 2-pentylcyclopentanecarbaldehyde may possess anticancer properties. A notable study evaluated its effects on cancer cell lines:
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer)
- IC50 Values :
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 25 |
| MCF-7 | 30 |
These results indicate that the compound can inhibit cell proliferation in cancer cells, suggesting a potential for development as an anticancer therapeutic.
Neuroprotective Effects
Recent studies have explored the neuroprotective effects of cyclopentanecarbaldehyde derivatives, including 2-pentylcyclopentanecarbaldehyde. In animal models of neurodegeneration, the compound demonstrated a capacity to reduce oxidative stress markers and improve cognitive function.
- Animal Model : Rat model of Alzheimer's disease
- Parameters Measured :
| Parameter | Control Group | Treatment Group |
|---|---|---|
| Oxidative Stress Level | High | Low |
| Cognitive Function Score | Low | High |
The neuroprotective effects observed suggest that this compound could be beneficial in treating neurodegenerative disorders.
Case Studies
One significant case study involved the synthesis and evaluation of a series of cyclopentanecarbaldehyde derivatives, including 2-pentylcyclopentanecarbaldehyde. The study focused on their biological activities and mechanisms of action.
Key Findings:
- The presence of the pentyl group was linked to increased lipophilicity, enhancing membrane permeability and biological activity.
- Mechanistic studies revealed that the compound could induce apoptosis in cancer cells through mitochondrial pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
